molecular formula C12H14O3 B13702146 Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate

Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate

Cat. No.: B13702146
M. Wt: 206.24 g/mol
InChI Key: OZCLTYKAOUTZAO-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate is a high-purity β-keto ester compound intended for research and development applications. This chemical serves as a versatile and valuable synthetic building block in organic and medicinal chemistry. Its structure, featuring a 2,4-dimethylphenyl group and a reactive 2-oxopropanoate (α-keto ester) moiety, makes it a suitable precursor for constructing complex heterocyclic frameworks often explored in drug discovery . Researchers primarily utilize this compound and its analogs as key intermediates in the synthesis of novel bioactive molecules. Esters with similar structural features have demonstrated significant potential in the development of anticancer agents, acting through mechanisms such as thymidylate synthase inhibition . Furthermore, related pyrrole derivatives synthesized from such building blocks have shown potent and selective inhibitory activity against enzymes like acetylcholinesterase (AChE), making them candidates for neurological disorder research . The methyl ester group enhances solubility in organic solvents, facilitating its handling in multi-step synthetic workflows. Application Notes: This product is designed for use in method development, library synthesis, and biological screening in a controlled research environment. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is not for human or veterinary use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3

InChI Key

OZCLTYKAOUTZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate typically involves the condensation of a substituted benzoyl precursor with a methyl malonate derivative or related β-ketoester intermediates. The key steps include:

  • Formation of the β-dicarbonyl intermediate bearing the 2,4-dimethylphenyl group.
  • Esterification or transesterification to introduce the methyl ester function.
  • Oxidation or rearrangement steps to achieve the 2-oxopropanoate structure.

Specific Methodologies

Synthesis via β-Dicarbonyl Precursors and Malonate Esters

A common approach involves the reaction of substituted benzoic acids or benzoyl derivatives with malonate esters under basic or Lewis acid catalysis to form the β-ketoester intermediate. According to a general procedure (adapted from reference):

  • Carbonyldiimidazole (CDI) is added to the substituted benzoic acid (bearing the 2,4-dimethylphenyl group) in tetrahydrofuran (THF) at room temperature to activate the acid.
  • A mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile is stirred and then cooled.
  • The activated ester solution is added dropwise, and the reaction is stirred further to afford the substituted ethyl 3-oxo-3-phenylpropanoate intermediate.
  • The product is extracted, purified by silica gel chromatography, and isolated as a yellow oil or solid depending on substituents.

This intermediate can then be converted to the methyl ester by transesterification or direct esterification methods.

Oxidation and Purification Steps

Further oxidation or functional group transformations are performed to obtain the 2-oxo group on the propanoate moiety. For example, the use of Oxone (potassium peroxymonosulfate) in methanol-water mixtures at ambient temperature can oxidize precursors to the desired ketoester, as reported in a related synthesis (reference).

The reaction mixture is typically stirred overnight, followed by solvent removal under reduced pressure. The residue is dissolved in a biphasic system (chloroform and water), extracted, dried over calcium chloride or sodium sulfate, and concentrated. The crude product is recrystallized from ethanol or other suitable solvents and dried under vacuum to yield the pure compound.

Data Table: Representative Synthesis Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Carbonyldiimidazole + 2,4-dimethylbenzoic acid THF Room temperature 12 h Activation of acid
2 MgCl2, triethylamine, potassium monoethyl malonate Acetonitrile (CH3CN) 0 °C to RT 4 h + 12 h Formation of β-ketoester intermediate
3 Oxone addition (5.53 g, 9 mmol) in H2O/MeOH MeOH/H2O (1:1) 0 °C to RT 4 h 49% over 2 steps
4 Extraction, drying, recrystallization Chloroform, ethanol Ambient Purification and isolation

Note: Yields and conditions are adapted from related compounds and may vary depending on exact substrate and scale.

Detailed Research Findings

  • Reaction Medium: Acetonitrile (MeCN) is frequently used as a solvent for the activation and condensation steps due to its polarity and ability to dissolve both organic and inorganic reagents effectively.

  • Catalysts and Additives: Magnesium chloride and triethylamine serve as Lewis acid and base respectively to facilitate enolate formation and nucleophilic attack on activated esters. Oxone is used as a mild oxidant to convert intermediates into the ketoester form.

  • Temperature Control: Initial steps are often conducted at low temperatures (0 °C to room temperature) to control reactivity and suppress side reactions. Oxidation steps proceed at ambient temperature with stirring for several hours to ensure completion.

  • Purification: Organic phase extraction followed by drying over anhydrous salts (calcium chloride or sodium sulfate) and recrystallization from ethanol or other solvents yields the pure this compound as a white powder or crystals.

  • Characterization: Melting points typically range between 165–168 °C for the pure compound. NMR and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The aromatic ring and ketone group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Methyl 3-oxo-2-phenylpropanoate (CAS: 5894-79-1)
  • Structure : A phenyl group at the 2-position instead of the 3-(2,4-dimethylphenyl) group.
  • Key Differences: The positional isomerism leads to distinct electronic and steric effects.
Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate
  • Structure: Incorporates an imidazolidinone ring fused to the 2-position of the oxopropanoate.
  • Key Differences: The additional heterocyclic ring enhances molecular complexity and rigidity, likely improving binding affinity in biological systems but reducing solubility in nonpolar solvents .
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS: 86109-34-4)
  • Structure : Substituted with a 4-methoxyphenyl group and a methyl group at the 2-position.
  • This contrasts with the electron-neutral methyl groups in the target compound .

Fluorinated Derivatives

  • Key Differences : The 2,2-difluoro substitution significantly alters the electrophilicity of the carbonyl carbon, enhancing reactivity in decarboxylative cross-couplings. However, fluorine atoms increase molecular weight and may introduce metabolic stability in pharmaceutical contexts .

Halogen-Substituted Derivatives

Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate (CAS: 1266777-01-8)
  • Structure : 2,4-Dichlorophenyl substituent.
  • The electron-withdrawing Cl groups also polarize the carbonyl, accelerating reactions like nucleophilic acyl substitutions .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Solubility Traits
Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate 3-(2,4-dimethylphenyl) 220.23 Moderate solubility in polar aprotic solvents; reactive in Claisen condensations .
Methyl 3-oxo-2-phenylpropanoate 2-phenyl 178.19 Lower solubility due to steric hindrance; slower nucleophilic additions .
Methyl 3-(4-chlorophenyl)-2-oxopropanoate 4-chlorophenyl 212.63 High lipophilicity; prone to halogen exchange reactions .
Methyl 2-methyl-3-oxopropanoate 2-methyl 116.11 Highly volatile; used as a precursor in fragrances .

Biological Activity

Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C_{12}H_{14}O_{3}
  • Molecular Weight : 206.24 g/mol
  • Functional Groups : Methyl ester, ketone, and a 2,4-dimethylphenyl moiety.

The compound is synthesized through the esterification of 3-(2,4-dimethylphenyl)-2-oxopropanoic acid with methanol under acidic conditions. Its unique structure allows for specific interactions with biological molecules, influencing its reactivity and biological effects.

This compound exhibits its biological activity primarily through interactions with enzymes and metabolic pathways. The presence of its ester and ketone functional groups facilitates hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity and influence cellular processes.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cellular Effects : It may influence signaling pathways that regulate cell growth, apoptosis, and differentiation.

Biological Activity

Research has shown that this compound possesses several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cancer cell viability and proliferation. For example, similar compounds have demonstrated significant activity against breast and pancreatic cancer cell lines .
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a reduction in cell viability at concentrations above 10 μM, suggesting dose-dependent cytotoxicity .
  • Enzyme Interaction Studies :
    • Research focused on the compound's interaction with specific enzymes involved in metabolic processes. It was found to inhibit certain dehydrogenases, impacting metabolic flux in treated cells.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityNotable Effects
This compoundStructureAnticancer, AntioxidantReduces viability in cancer cell lines
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanolStructureModerate AntioxidantLower potency compared to oxo derivative
Methyl 3-(2,4-dimethylphenyl)-2-thiopropanoateStructurePotential AnticancerNeeds further investigation

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